1-(3-苯丙基)苯并咪唑

描述

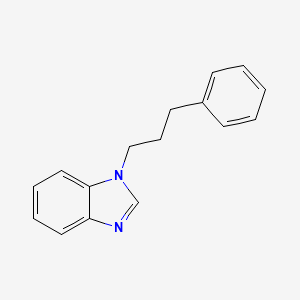

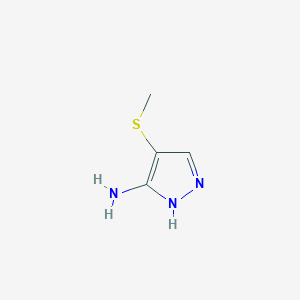

1-(3-Phenylpropyl)-1H-benzimidazole is a compound that contains a benzimidazole ring, which is a bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms at adjacent positions .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest for many researchers . The synthetic procedure often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

The benzimidazole unit in 1-(3-Phenylpropyl)-1H-benzimidazole is essentially planar . It contains total 36 bond(s); 20 non-H bond(s), 16 multiple bond(s), 4 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 Imidazole(s) .Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions. For instance, they can be synthesized by nucleophilic addition to protonated carboxylic acids . The reactions are accelerated in microdroplets, leading to the formation of benzimidazoles .Physical And Chemical Properties Analysis

Benzimidazole is amphoteric in nature, meaning it can act as both an acid and a base . The molecular formula for 1-(3-Phenylpropyl)-1H-benzimidazole is C16H16N2, and its molecular weight is 118.14 g/mol . Its melting point ranges from 170°C to 172°C .科学研究应用

Bioimaging

1-(3-Phenylpropyl)benzimidazole: derivatives have been explored for their potential use in bioimaging . These compounds can be modified to create redshifted fluorophores that operate in the near-infrared optical region, which is beneficial for non-invasive imaging techniques. The high molar absorptivity and quantum yield of these dyes make them suitable for bright near-infrared fluorophores, although stability remains a challenge due to photo-isomerization .

Fluorescence Studies

The compound’s derivatives have been used in fluorescence studies to understand molecular interactions and dynamics. For instance, the introduction of phenylpropyl groups to the squaraine scaffold has been shown to affect the hydrophobicity and electron delocalization of the dye, which is crucial for its performance as a fluorescent agent .

Antimicrobial Properties

1-(3-Phenylpropyl)benzimidazole: has been identified to possess antimicrobial properties . It can be used as a preservative for cosmetic products, particularly in combination with other compounds like Heliotropin or Piperonal. Its natural fragrance and antimicrobial action against bacteria and molds make it a valuable additive in the cosmetic industry .

Fragrance Industry

The compound is also used in the fragrance industry . Its ester derivatives are components in fresh flower compositions such as lilac, hyacinth, and lily of the valley due to their balsamic odor character. This application leverages the pleasant scent of the compound for various consumer products .

Proteomics Research

In proteomics research , 1-(3-Phenylpropyl)benzimidazole and its derivatives are useful biochemicals. They can be used to study protein interactions, structures, and functions, providing insights into cellular processes and disease mechanisms .

Metabolic Engineering

The compound has been utilized in metabolic engineering to create novel biosynthetic pathways. For example, a pathway extending from L-phenylalanine involving the compound has been designed for the production of 3-phenylpropanol, which is valuable for its fragrance and potential industrial applications .

作用机制

Target of Action

Compounds with a similar structure, such as 3-phenylpropylamine, have been found to interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play crucial roles in various physiological processes, including digestion and regulation of other proteins.

Mode of Action

Related compounds like phenylpropanolamine are known to act as indirect sympathomimetics, inducing the release of norepinephrine and thereby activating adrenergic receptors . This interaction leads to various physiological changes, including increased heart rate and blood pressure.

Biochemical Pathways

For instance, 3-Phenylpropionic acid, a metabolite of Bacteroides fragilis, has been found to enhance intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway .

Pharmacokinetics

Ramipril is rapidly absorbed from the gastrointestinal tract, undergoes rapid hydrolysis in the liver, and is primarily excreted in the urine .

Result of Action

Related compounds like 3-phenylpropionic acid have been found to enhance the function of the intestinal epithelial barrier , which could potentially lead to improved gut health and immune function.

安全和危害

属性

IUPAC Name |

1-(3-phenylpropyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-5,7-8,10-11,13H,6,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKVZXKIDVBHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)

![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)

![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)

![7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride](/img/structure/B2927383.png)

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)

![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)